molecular formula C6H5BrFN3O2 B3223157 (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine CAS No. 1217303-75-7

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

Cat. No.: B3223157
CAS No.: 1217303-75-7
M. Wt: 250.03 g/mol
InChI Key: UECNBEKERZHWCF-UHFFFAOYSA-N
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Description

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is an organic compound that features a bromine, fluorine, and nitro group attached to a phenyl ring, with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine typically involves the nitration of a bromofluorobenzene derivative followed by the introduction of the hydrazine group. One common method involves the following steps:

    Nitration: Bromofluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Hydrazine Introduction: The nitro compound is then reacted with hydrazine hydrate under reflux conditions to form the hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives depending on the nucleophile used.

    Azo Compounds: Oxidation of the hydrazine group can form azo compounds.

Scientific Research Applications

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.

Mechanism of Action

The mechanism of action of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, bromine, and fluorine groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-4-fluoro-2-nitroanisole): Similar structure but with a methoxy group instead of a hydrazine group.

    (5-Bromo-4-fluoro-2-nitrophenylacetic acid): Contains an acetic acid group instead of a hydrazine group.

Uniqueness

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

(5-bromo-4-fluoro-2-nitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECNBEKERZHWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272431
Record name (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217303-75-7
Record name (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217303-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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